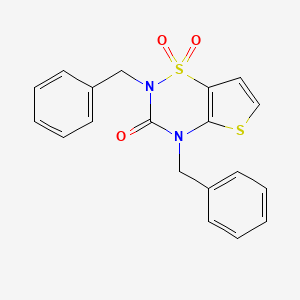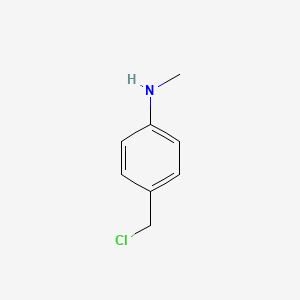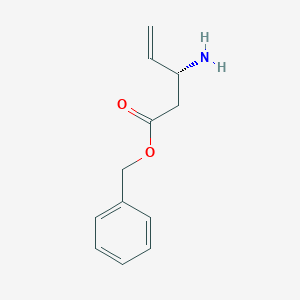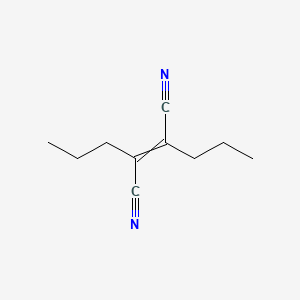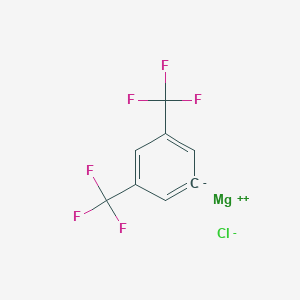
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is a chemical compound with the molecular formula C8H3ClF6Mg. It is a derivative of 1,3-bis(trifluoromethyl)benzene, where the magnesium atom is bonded to the benzene ring and chloride ion. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride typically involves the reaction of 1,3-bis(trifluoromethyl)benzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-bis(trifluoromethyl)benzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler magnesium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Applications De Recherche Scientifique
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;iodide
Uniqueness
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is unique due to its specific combination of magnesium and chloride ions, which imparts distinct reactivity and stability compared to its bromide and iodide counterparts. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
535949-95-2 |
|---|---|
Formule moléculaire |
C8H3ClF6Mg |
Poids moléculaire |
272.86 g/mol |
Nom IUPAC |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride |
InChI |
InChI=1S/C8H3F6.ClH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
QVNKZJLQVWGZFD-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


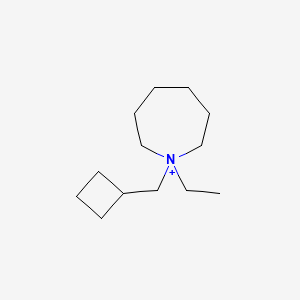
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
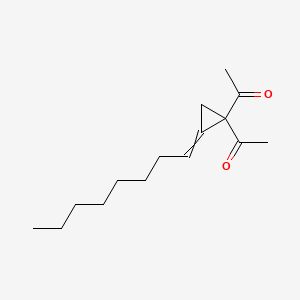
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
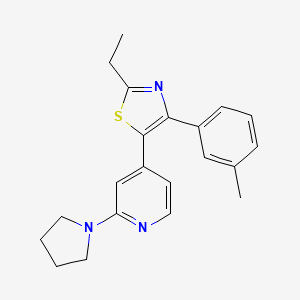
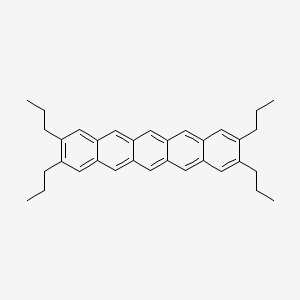

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
